molecular formula C12H18N4S B1606052 6-(Heptylthio)-1H-purine CAS No. 83277-80-9

6-(Heptylthio)-1H-purine

Cat. No. B1606052
CAS RN: 83277-80-9
M. Wt: 250.37 g/mol
InChI Key: AJMDBPAFRPBUDE-UHFFFAOYSA-N
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Description

6-(Heptylthio)-1H-purine is an organosulfur compound with a molecular formula of C7H11NS. It is a heterocyclic organic compound that can be used as a pharmaceutical intermediate and in the synthesis of other compounds. This compound has a wide range of applications in scientific research and has been studied extensively. In

Scientific Research Applications

Corrosion Inhibition

6-(Heptylthio)-1H-purine derivatives, similar to other purine compounds such as 6-thioguanine and 2,6-dithiopurine, have been explored for their potential as corrosion inhibitors. In a study on purines and their derivatives, it was found that these compounds can significantly suppress both cathodic and anodic processes of steel corrosion in acidic solutions. The effectiveness of these inhibitors was attributed to their ability to physically adsorb onto metal surfaces, likely through pi stacking interactions between the purine π-electrons and the metal surface. This physical adsorption suggests a non-covalent interaction, which is reversible and can be an efficient method for corrosion protection in various industrial applications (Yan, Li, Cai, & Hou, 2008).

Organic Synthesis

Purine derivatives, including 6-(Heptylthio)-1H-purine, play a crucial role in organic synthesis, particularly in the modification of nucleosides and nucleotides. For instance, purine-directed C-H activation has been utilized in the Pd(II)-catalyzed ortho arylation of 6-arylpurines with aryl iodides. This methodology provides a versatile approach for the functionalization of 6-arylpurine derivatives, expanding the toolbox for synthesizing complex purine-based molecules with potential applications in medicinal chemistry and drug development (Guo, Jiang, Niu, Rao, Liang, Mao, Li, & Qu, 2011).

Antineoplastic Mechanisms

Research into purine analogs like 6-(Heptylthio)-1H-purine has significantly contributed to the development of antineoplastic agents. These studies have led to breakthrough drugs for treating acute leukemia, such as 6-mercaptopurine and thioguanine, by interfering with nucleic acid synthesis and function. The understanding of purine analogs' mechanisms has been instrumental in the development of treatments for various cancers, showcasing the critical role of purine chemistry in therapeutic advancements (Elion, 1989).

properties

IUPAC Name

6-heptylsulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMDBPAFRPBUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232243
Record name 6-(Heptylthio)-1H-purine
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Molecular Weight

250.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Heptylthio)-1H-purine

CAS RN

83277-80-9
Record name 6-(Heptylthio)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83277-80-9
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Record name 6-(Heptylthio)-1H-purine
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Record name Purine, 6-(heptylthio)-
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Record name 6-(Heptylthio)-1H-purine
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Record name 6-(heptylthio)-1H-purine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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